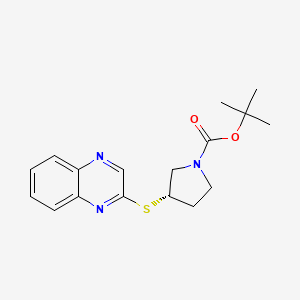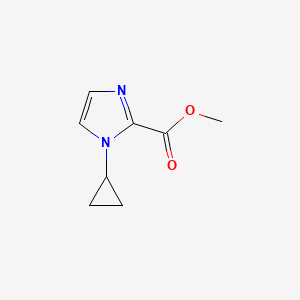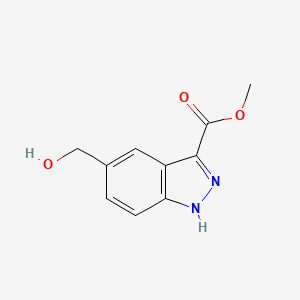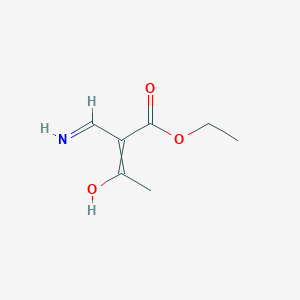![molecular formula C10H9Cl2N5 B13976199 4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride is a heterocyclic compound that serves as an important intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 1-methyl-1H-pyrazole-4-carboxylate with chlorinating agents to form the intermediate 4-chloro-1-methyl-1H-pyrazole. This intermediate then undergoes further cyclization with suitable reagents to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. The process may include the use of high-temperature and high-pressure reactors, as well as advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents, oxidizing agents, and reducing agents. Typical conditions involve the use of solvents like tetrahydrofuran and reaction temperatures ranging from room temperature to elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with unique properties.
Biological Research: It serves as a tool for studying various biological processes and pathways.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable chemical properties.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with similar reactivity and applications.
Uniqueness
4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Propiedades
Fórmula molecular |
C10H9Cl2N5 |
|---|---|
Peso molecular |
270.12 g/mol |
Nombre IUPAC |
4-chloro-6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C10H8ClN5.ClH/c1-15-5-7(4-13-15)8-6-16-9(2-3-12-16)10(11)14-8;/h2-6H,1H3;1H |
Clave InChI |
QKUDUXKQUNCZFN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol](/img/structure/B13976128.png)



![1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride](/img/structure/B13976180.png)

![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)




